

Application Notes and Protocols for Intracerebroventricular Injection of Neuropeptide PEN in Rats

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Compound of Interest

Compound Name: *PEN (rat)*

Cat. No.: *B1460552*

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Introduction

Neuropeptide PEN is an abundant peptide in the hypothalamus, implicated in the regulation of physiological processes such as feeding, reward, pain, and memory.[1][2] It is derived from the precursor protein proSAAS.[3] Research has identified the G protein-coupled receptor 83 (GPR83) as a receptor for PEN, mediating its downstream effects through various signaling pathways.[1][3] Intracerebroventricular (ICV) injection is a critical technique for investigating the central effects of neuropeptides like PEN, as it bypasses the blood-brain barrier and allows for direct administration to the central nervous system.

It is important to note that while several studies support the interaction between PEN and GPR83, there are conflicting reports in the scientific literature, with some studies unable to confirm PEN as a ligand for GPR83. These application notes and protocols are based on the positive findings that identify GPR83 as the receptor for PEN.

These guidelines provide a comprehensive overview of the protocols for the ICV injection of neuropeptide PEN in rats, data on its signaling pathways, and tools for visualizing these processes.

Quantitative Data Summary

The following tables summarize the quantitative and qualitative effects of neuropeptide PEN on GPR83 signaling pathways as reported in in vitro studies.

Table 1: PEN Peptide-Induced Gq Signaling via GPR83

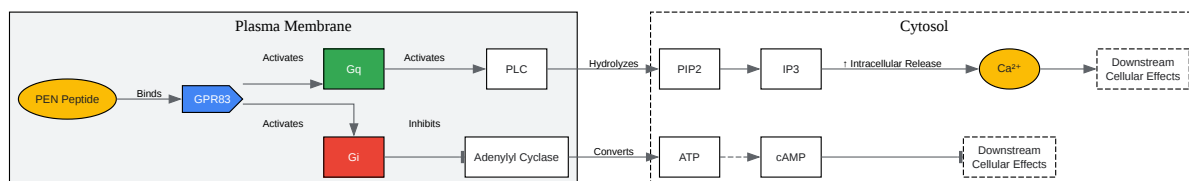
Parameter	Cell Type	Effect	Potency (EC50)	Reference
Intracellular Ca2+ Release	Neuro2A cells	Dose-dependent increase	~0.2 pM	
Phospholipase C (PLC) Activity	CHO-GPR83 cells	Dose-dependent activation	High potency (EC50 not specified)	
Inositol Trisphosphate (IP3) Levels	CHO-GPR83 cells	Increased	Not specified	

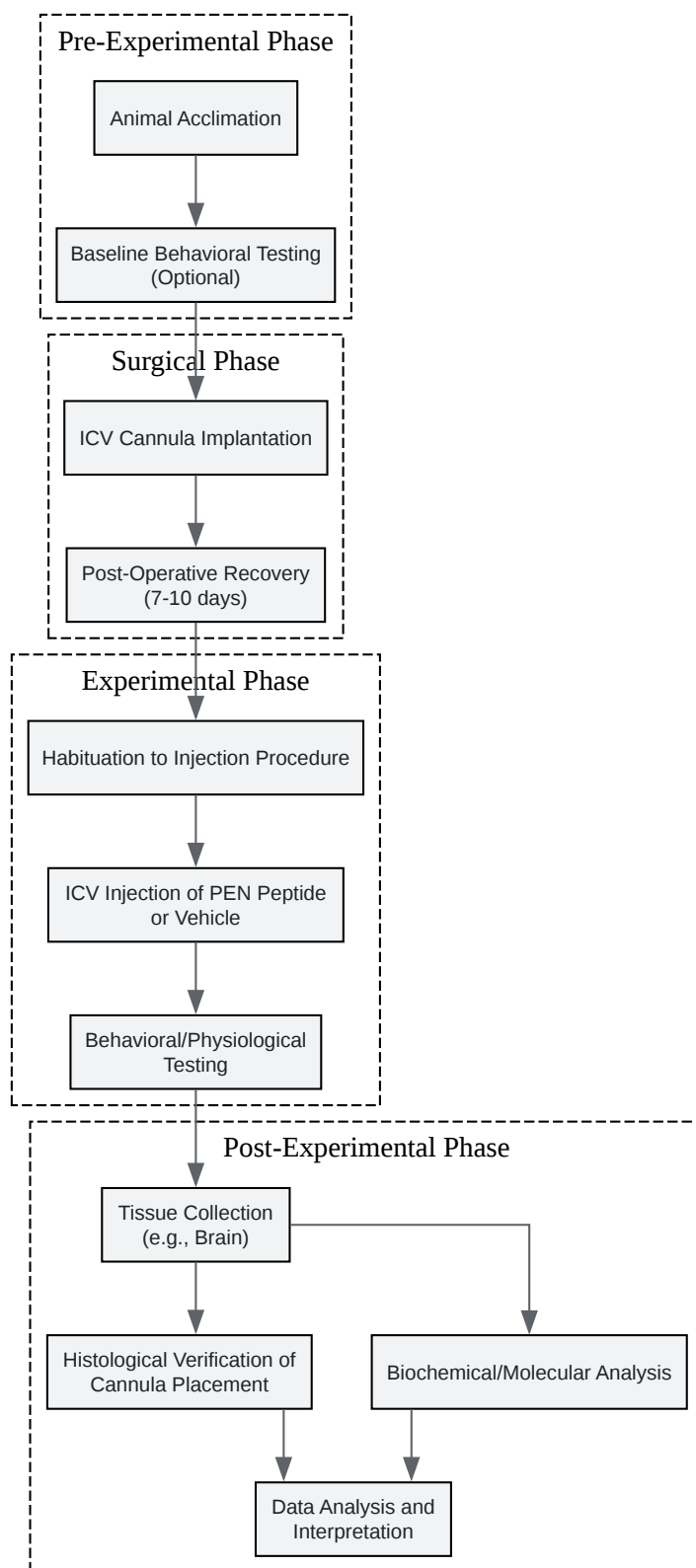
Table 2: PEN Peptide-Induced Gi Signaling via GPR83

Parameter	Cell Type / Tissue	Effect	Reference
cAMP Levels	CHO-GPR83 cells and Neuro2A cells	Dose-dependent decrease	
Adenylyl Cyclase Activity	Mouse hippocampal membranes	Significant inhibition	

Signaling Pathway

The interaction of neuropeptide PEN with its receptor GPR83 can initiate two distinct signaling cascades depending on the cellular context: a Gq-mediated pathway and a Gi-mediated pathway. The Gq pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium from intracellular stores. The Gi pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.





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